

Efavirenz-13C6: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Efavirenz-13C6	
Cat. No.:	B12418588	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Efavirenz-13C6**, a stable isotope-labeled internal standard crucial for the accurate quantification of Efavirenz in various biological matrices. Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the combination antiretroviral therapy for HIV-1 infection. This document outlines its chemical properties, mechanism of action, and provides detailed experimental protocols relevant to its application in research and drug development.

Core Data Presentation

Quantitative data for **Efavirenz-13C6** and its unlabeled counterpart, Efavirenz, are summarized below for easy reference and comparison.



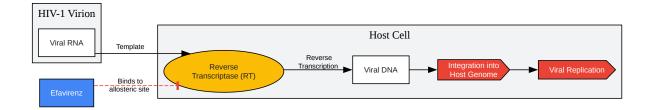
Property	Efavirenz-13C6	Efavirenz (unlabeled)
CAS Number	1261394-62-0[1][2][3][4][5]	154598-52-4[1]
Molecular Formula	C ₈ ¹³ C ₆ H ₉ ClF ₃ NO ₂ [3][4]	C14H9ClF3NO2
Molecular Weight	321.63 g/mol [2][5][6]	315.68 g/mol
Synonyms	DMP 266-13C6, EFV-13C6, L-743726-13C6[1][5]	DMP 266, EFV, L-743726, Sustiva®, Stocrin®[1]
Primary Application	Internal standard for quantification of Efavirenz by GC- or LC-mass spectrometry. [3]	Antiretroviral agent for HIV-1 infection.[2]
Ki for HIV-1 RT	Not Applicable	2.93 nM[5]
IC ₉₅ for HIV-1 replication	Not Applicable	1.5 nM in cell culture[5]

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Efavirenz is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. Its mechanism of action can be summarized in the following steps:

- Binding to a Non-Catalytic Site: Efavirenz binds to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, distinct from the active site where nucleosides bind. This allosteric binding site is often referred to as the NNRTI binding pocket.[1]
- Conformational Change: The binding of Efavirenz induces a conformational change in the enzyme, altering the spatial arrangement of the catalytic residues.[1]
- Inhibition of DNA Synthesis: This structural change distorts the enzyme's active site, thereby inhibiting its DNA polymerase activity and preventing the transcription of viral RNA into DNA.
 [1] This ultimately halts the viral replication process.[1]





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Efavirenz inhibits HIV-1 reverse transcription.

Experimental Protocols HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a cell-free assay to determine the inhibitory activity of a compound against HIV-1 reverse transcriptase.

Materials:

- Recombinant HIV-1 Reverse Transcriptase
- Poly(rA)-oligo(dT) template-primer
- Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)
- Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
- Test compound (e.g., Efavirenz) and control inhibitors
- Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader

Methodology:

• Prepare serial dilutions of the test compound.

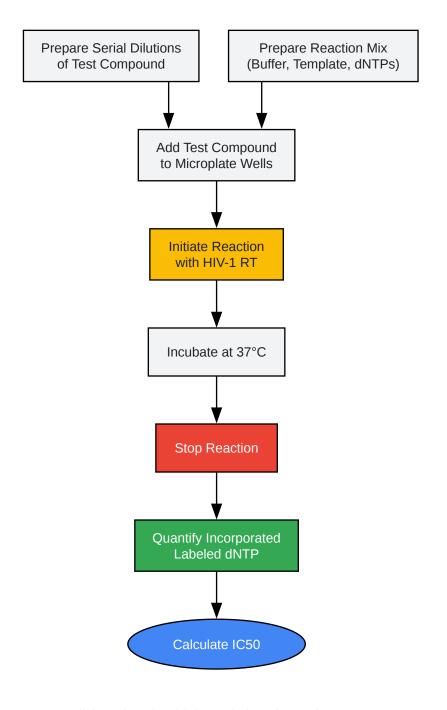
Foundational & Exploratory





- In a microplate, combine the assay buffer, poly(rA)-oligo(dT), and dNTPs.
- Add the test compound or control to the appropriate wells.
- Initiate the reaction by adding the HIV-1 RT enzyme.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction (e.g., by adding EDTA or precipitating the nucleic acids with trichloroacetic acid).
- Quantify the amount of incorporated labeled dNTP to determine the extent of DNA synthesis.
- Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the RT activity.





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Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

Cell-Based HIV-1 Replication Assay

This protocol describes a method to evaluate the antiviral activity of a compound in a cell culture system.

Materials:

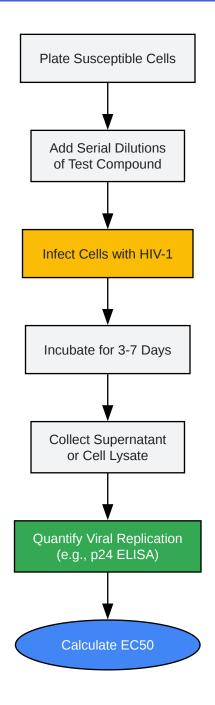


- A susceptible cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs)
- A laboratory-adapted strain of HIV-1
- Cell culture medium and supplements
- Test compound (e.g., Efavirenz)
- A method to quantify viral replication (e.g., p24 antigen ELISA, luciferase reporter assay, or measuring RT activity in the supernatant)

Methodology:

- Plate the cells at a desired density in a multi-well plate.
- Prepare serial dilutions of the test compound and add them to the cells.
- Infect the cells with a known amount of HIV-1.
- Incubate the cultures for a period of 3-7 days.
- At the end of the incubation period, collect the cell supernatant or cell lysate.
- Quantify the level of viral replication using a suitable method.
- Determine the concentration of the compound that inhibits viral replication by 50% (EC₅₀).





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Workflow for Cell-Based HIV-1 Replication Assay.

Pharmacokinetic Study Protocol (In Vivo)

This section provides a general outline for a pharmacokinetic study of Efavirenz in an animal model or human subjects, where **Efavirenz-13C6** would be used as an internal standard.

Study Design:



- A cohort of subjects receives a single or multiple doses of Efavirenz.
- Blood samples are collected at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

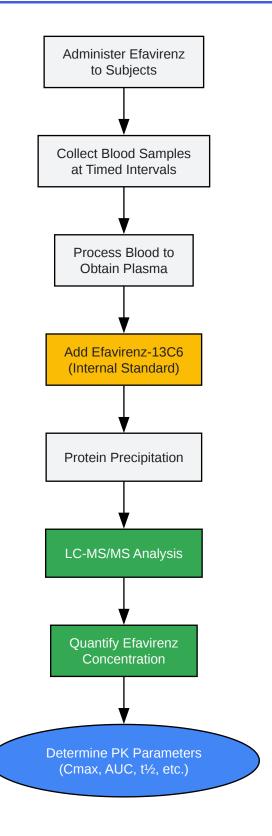
Sample Processing and Analysis:

- Process blood samples to obtain plasma.
- To a known volume of plasma, add a fixed amount of Efavirenz-13C6 solution as an internal standard.
- Perform protein precipitation to remove interfering proteins.
- Analyze the supernatant using a validated LC-MS/MS method.
- Quantify the concentration of Efavirenz by comparing the peak area ratio of Efavirenz to **Efavirenz-13C6** against a standard curve.

Pharmacokinetic Parameters to be Determined:

- Maximum plasma concentration (Cmax)
- Time to reach maximum concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t½)
- Clearance (CL)
- Volume of distribution (Vd)





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Workflow for a Pharmacokinetic Study of Efavirenz.



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